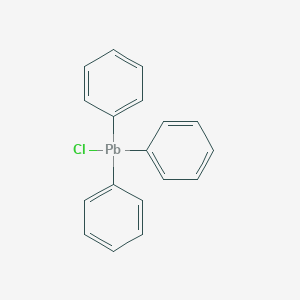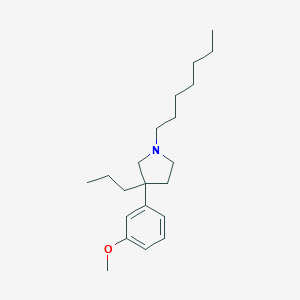
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as MPHPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MPHPP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Mécanisme D'action
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine acts as a competitive antagonist of mGluR7, which means that it binds to the receptor and prevents the binding of its endogenous ligand, glutamate. This results in a decrease in the activity of mGluR7 and a reduction in the release of neurotransmitters such as GABA and glutamate. The exact mechanism by which mGluR7 regulates synaptic transmission and plasticity is not fully understood, but it is thought to involve the modulation of ion channels and intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety-like behavior in rats and mice, as well as to attenuate the development of tolerance to the analgesic effects of morphine. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has also been shown to have antidepressant-like effects in mice and to reduce cocaine-seeking behavior in rats. These effects are thought to be due to the modulation of mGluR7 activity in various brain regions, including the prefrontal cortex, amygdala, and nucleus accumbens.
Avantages Et Limitations Des Expériences En Laboratoire
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which means that it does not interact with other receptors or neurotransmitter systems. This makes it a useful tool for studying the specific role of mGluR7 in various physiological processes. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is also relatively stable and can be administered orally or intraperitoneally, which makes it easy to use in animal models. However, there are also some limitations to the use of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine in lab experiments. It has a relatively short half-life in vivo, which means that it needs to be administered frequently to maintain its effects. In addition, there may be some off-target effects of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine that have not yet been fully characterized.
Orientations Futures
There are several future directions for research on 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine and its role in various neurological disorders. One area of interest is the potential use of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine as a therapeutic agent for anxiety, depression, and addiction. Another area of interest is the development of more selective and potent mGluR7 antagonists that can be used to further elucidate the role of this receptor in synaptic transmission and plasticity. Finally, there is a need for more studies on the off-target effects of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine involves the reaction between 1-heptyl-3-bromo-3-(m-methoxyphenyl)propane and 1-pyrrolidinylpropan-2-one in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine in high yield and purity.
Applications De Recherche Scientifique
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It is a selective antagonist of mGluR7, which is a member of the metabotropic glutamate receptor family. mGluR7 is widely expressed in the brain and is involved in the regulation of synaptic transmission and plasticity, as well as in the modulation of various physiological processes. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been used to study the role of mGluR7 in various neurological disorders, including anxiety, depression, and addiction.
Propriétés
Numéro CAS |
1507-65-9 |
|---|---|
Nom du produit |
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Formule moléculaire |
C21H35NO |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
1-heptyl-3-(3-methoxyphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C21H35NO/c1-4-6-7-8-9-15-22-16-14-21(18-22,13-5-2)19-11-10-12-20(17-19)23-3/h10-12,17H,4-9,13-16,18H2,1-3H3 |
Clé InChI |
IBDXYXBQJWQQFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)OC |
SMILES canonique |
CCCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)OC |
Synonymes |
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



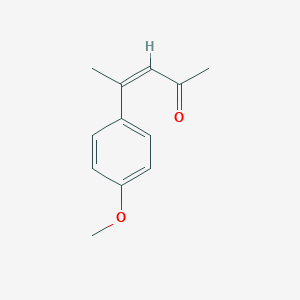

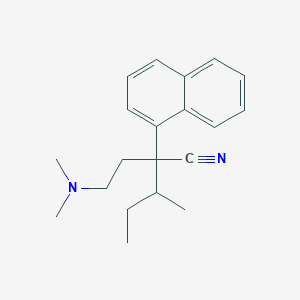
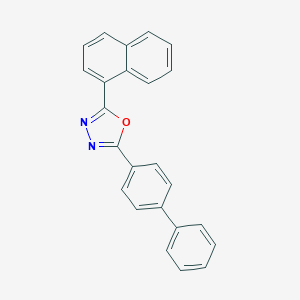
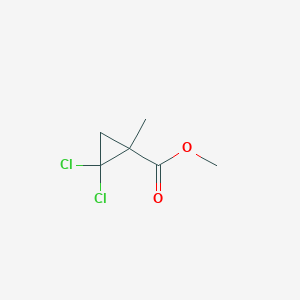
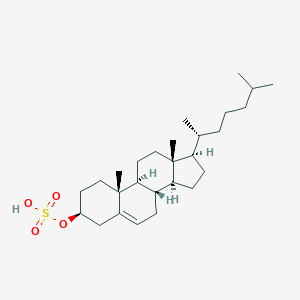
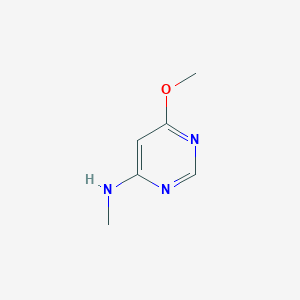
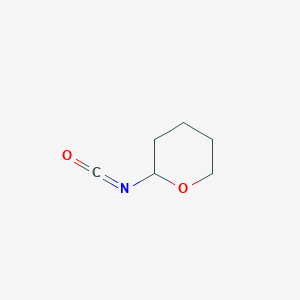
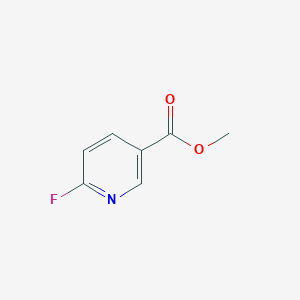
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
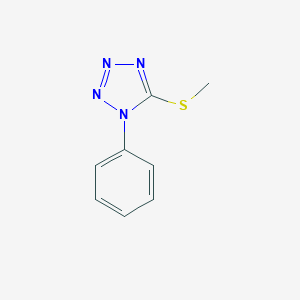
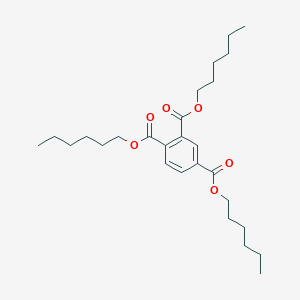
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
